molecular formula C6H5Br2N3O B15333575 2,5-Dibromo-N-hydroxynicotinimidamide

2,5-Dibromo-N-hydroxynicotinimidamide

Cat. No.: B15333575
M. Wt: 294.93 g/mol
InChI Key: PVMOYCUNHWCXEX-UHFFFAOYSA-N
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Description

2,5-Dibromo-N-hydroxynicotinimidamide is a brominated nicotinamide derivative featuring a pyridine ring substituted with bromine atoms at the 2- and 5-positions and an N-hydroxynicotinimidamide functional group.

Properties

Molecular Formula

C6H5Br2N3O

Molecular Weight

294.93 g/mol

IUPAC Name

2,5-dibromo-N'-hydroxypyridine-3-carboximidamide

InChI

InChI=1S/C6H5Br2N3O/c7-3-1-4(6(9)11-12)5(8)10-2-3/h1-2,12H,(H2,9,11)

InChI Key

PVMOYCUNHWCXEX-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=NC(=C1/C(=N/O)/N)Br)Br

Canonical SMILES

C1=C(C=NC(=C1C(=NO)N)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-N-hydroxynicotinimidamide typically involves the bromination of nicotinimidamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the nicotinimidamide ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production of 2,5-Dibromo-N-hydroxynicotinimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-N-hydroxynicotinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,5-Dibromo-N-hydroxynicotinimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-N-hydroxynicotinimidamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, often enhancing the compound’s reactivity and binding affinity. The exact pathways and molecular targets vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Features of 2,5-Dibromo-N-hydroxynicotinimidamide and Analogous Compounds

Compound Name Core Structure Substituents/Functional Groups Molecular Features Hazard Profile (From Evidence)
2,5-Dibromo-N-hydroxynicotinimidamide Pyridine ring 2-Br, 5-Br; N-hydroxynicotinimidamide High lipophilicity (Br), metal-binding Not reported in evidence
(2S)-2,5-Diaminopentanamide dihydrochloride Linear pentanamide 2-NH₂, 5-NH₂; dihydrochloride salt Polar (amine/amide), salt form No classified hazards; unstudied toxicity
Ranitidine amino alcohol hemifumarate Furan ring Dimethylamino, thioether, alcohol; hemifumarate Zwitterionic properties (amine/thioether) Not explicitly reported

Key Observations:

Substituent Effects: The bromine atoms in 2,5-Dibromo-N-hydroxynicotinimidamide increase molecular weight and lipophilicity compared to amino groups in (2S)-2,5-Diaminopentanamide dihydrochloride. This may enhance membrane permeability but reduce aqueous solubility. The N-hydroxynicotinimidamide group enables metal coordination, a feature absent in the Ranitidine derivatives, which rely on thioether and amino groups for receptor interactions .

Hazard Profiles: (2S)-2,5-Diaminopentanamide dihydrochloride lacks classified hazards but requires precautions (e.g., avoiding inhalation) due to unstudied toxicology . In contrast, brominated compounds like 2,5-Dibromo-N-hydroxynicotinimidamide may pose higher environmental or reactivity risks, though specific data are unavailable.

Pharmacological Potential: Ranitidine-related compounds target histamine receptors via furan and thioether motifs , whereas 2,5-Dibromo-N-hydroxynicotinimidamide’s pyridine and hydroxamidine groups suggest utility in enzyme inhibition (e.g., histone deacetylases or matrix metalloproteinases).

Research Findings and Gaps

  • Synthetic Accessibility: Brominated nicotinamides often require harsh bromination conditions, unlike the milder synthetic routes for amino-substituted analogs like (2S)-2,5-Diaminopentanamide .
  • Stability : The N-hydroxy group in 2,5-Dibromo-N-hydroxynicotinimidamide may confer susceptibility to oxidation, whereas Ranitidine derivatives exhibit stability via salt forms (e.g., hemifumarate) .

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